molecular formula C17H17Cl2NO2 B5822104 3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide

Cat. No. B5822104
M. Wt: 338.2 g/mol
InChI Key: SAMOFRMCOUQDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide is a chemical compound that is widely used in scientific research. It is commonly known as DDEB and has a molecular formula of C18H19Cl2NO2. DDEB is a white solid that is soluble in organic solvents such as ethanol and acetone. It is a derivative of benzamide and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of DDEB is not fully understood, but it is believed to inhibit the activity of certain enzymes and receptors by binding to them. This results in a decrease in their activity, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
DDEB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DDEB has also been shown to inhibit the activity of certain receptors such as the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DDEB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This makes it a useful tool for studying their functions. However, one of the limitations of using DDEB is its potential toxicity. It is important to use appropriate safety measures when handling DDEB to avoid any potential health risks.

Future Directions

There are many potential future directions for the use of DDEB in scientific research. One possible direction is the development of new drugs and therapies based on the biochemical and physiological effects of DDEB. Another possible direction is the use of DDEB in the study of various diseases and disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of DDEB and its potential applications in scientific research.

Synthesis Methods

DDEB can be synthesized using various methods. One of the most common methods is the reaction between 3,5-dichloro-4-ethoxybenzoic acid and 2,6-dimethylphenylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography.

Scientific Research Applications

DDEB is widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of certain enzymes and receptors, making it useful in studying their functions. DDEB has also been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

3,5-dichloro-N-(2,6-dimethylphenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-10(2)6-5-7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMOFRMCOUQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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